tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic amine derivative with a hydroxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The synthesis of this compound involves multi-step protocols, including the formation of the bicyclic core followed by functionalization at the 3-position. For example, describes its preparation via a reported procedure starting from tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a), followed by substitution reactions to introduce the hydroxymethyl group . The Boc group enhances solubility and stability during synthetic manipulations, making it a versatile intermediate for drug discovery.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
BEUWVRDRRLOEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Condensation and Cyclization :
Acetone dicarboxylic acid reacts with glutaraldehyde under acidic conditions (H₂SO₄) to form an intermediate imine, which undergoes cyclization to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). This step is critical for establishing the bicyclic core. -
Reduction :
Sodium borohydride (NaBH₄) reduces the ketone group in compound 3 to a secondary alcohol, yielding 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4).
Functional Group Modifications
Subsequent steps involve dehydrogenation of the alcohol (4) to form an olefin (5) using concentrated H₂SO₄ at 100°C, followed by hydrogenation over Pd(OH)₂/C to remove the benzyl protecting group.
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 3 is introduced via two primary strategies: direct incorporation during bicyclo formation or post-cyclization functionalization .
Direct Incorporation
Modifying the condensation precursors to include hydroxymethyl-bearing reagents remains challenging due to steric and electronic constraints. However, stereochemical control is achievable using chiral auxiliaries or asymmetric catalysis.
Post-Cyclization Functionalization
A more reliable method involves oxidizing the C3 position of the bicyclic intermediate. For example:
-
Hydroboration-Oxidation : Treating the olefin (5) with BH₃ followed by H₂O₂/NaOH introduces a hydroxymethyl group.
-
Epoxidation and Ring-Opening : Epoxidizing the double bond in 5 and subsequent acid-catalyzed ring-opening with water yields the desired hydroxymethyl derivative.
Stereoselective Synthesis Approaches
The stereochemistry at positions 1, 3, and 5 significantly influences the compound’s biological activity. Source highlights the synthesis of the (1R,3r,5S)-stereoisomer via:
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (R)- or (S)-glyceraldehyde, to establish stereocenters early in the synthesis.
Kinetic Resolution
Using enzymatic or chemical resolution agents to separate diastereomers after key cyclization steps. For example, lipase-mediated acetylation selectively modifies one enantiomer.
| Stereoisomer | Synthetic Route | Optical Purity |
|---|---|---|
| (1R,3r,5S) | Chiral pool | 97% ee |
| (1S,3s,5R) | Kinetic resolution | 89% ee |
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during functionalization.
Standard Boc Protection
Treating the free amine (6) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N):
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has been investigated for its biological activity and potential therapeutic applications:
- Binding Affinity Studies : Research has focused on its interaction with various biological targets, demonstrating promising binding affinities that suggest potential as a drug candidate in treating neurological disorders due to its structural resemblance to neurotransmitter analogs.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for diseases such as cancer and metabolic disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Synthesis : It can act as an intermediate for synthesizing more complex molecules, particularly those with azabicyclic frameworks, which are important in pharmaceuticals and agrochemicals.
- Functional Group Modifications : The presence of the hydroxymethyl and carboxylate groups allows for further modifications, enabling the creation of derivatives with enhanced properties or activities.
Case Study 1: Neuropharmacology
A study explored the effects of this compound on neurotransmitter receptors. The compound exhibited selective binding to certain receptors, suggesting its potential role as a modulator in neuropharmacological applications.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation. These findings highlight its potential use as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The azabicyclo[3.3.1]nonane core can be modified at multiple positions, leading to derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:
Biological Activity
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 2165429-04-7) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name : tert-butyl (1R,3R,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. Inhibition of specific PI3K isoforms can lead to reduced tumor cell growth and improved outcomes in various cancers.
Key Findings:
- Inhibition of PI3K : The compound exhibits selective inhibitory activity against Class I PI3K enzymes, particularly the PI3K-a and -β isoforms, which are implicated in various malignancies .
- Anti-tumor Activity : Research indicates that this compound may inhibit uncontrolled cellular proliferation associated with tumorigenesis .
Biological Activity Overview
Case Studies and Research Findings
- Tumor Cell Proliferation Inhibition :
- Inflammatory Disease Models :
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2165429-04-7 | 255.36 g/mol | Anti-tumor, anti-inflammatory |
| tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | 1782441-89-7 | 257.33 g/mol | Not extensively studied |
Q & A
Q. What are the key considerations for synthesizing tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate?
Synthesis involves multi-step procedures, often starting with bicyclic amine precursors. A common approach includes:
- Protection of the amine group : Use of tert-butoxycarbonyl (Boc) groups to stabilize the bicyclic framework during subsequent reactions .
- Hydroxymethyl introduction : Reaction with formaldehyde or hydroxymethylation reagents under controlled conditions (e.g., reflux in methanol with catalysts like acetic acid) to introduce the hydroxymethyl group at position 3 .
- Purification : Column chromatography or recrystallization to isolate the product, leveraging differences in polarity (density: 0.915 g/cm³; boiling point: ~219°C) .
Critical factors : Temperature control to avoid Boc-deprotection, inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or HPLC.
Q. How can this compound be purified and characterized post-synthesis?
- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Crystallization in non-polar solvents (e.g., diethyl ether) is effective due to the compound’s moderate polarity .
- Characterization :
- NMR : Analyze H and C spectra to confirm the bicyclic structure and hydroxymethyl group integration .
- Mass spectrometry : Confirm molecular weight (predicted MW: ~254.37 g/mol for analogs) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities at positions 1R and 5S, critical for biological activity .
Q. What are the stability and storage requirements for this compound?
- Stability : Stable under inert conditions (dry, 2–8°C) but sensitive to strong acids/bases (risk of Boc cleavage) and oxidizing agents .
- Storage : Airtight containers with desiccants to prevent hydrolysis. Avoid exposure to light (UV degradation) .
Advanced Research Questions
Q. How does stereochemistry at positions 1R and 5S influence reactivity and biological activity?
- Reactivity : The 1R,5S configuration creates a rigid bicyclic structure that restricts conformational flexibility, enhancing selectivity in nucleophilic reactions (e.g., amide bond formation) .
- Biological activity : Stereochemistry dictates molecular docking with targets like nicotinic acetylcholine receptors. For example, enantiopure analogs show 10–100x higher binding affinity compared to racemic mixtures .
Methodology : Use chiral HPLC or enzymatic resolution to isolate enantiomers and compare their activity in receptor-binding assays.
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Variable-temperature NMR can distinguish between conformational exchange (e.g., chair-flipping in the bicyclic system) and static stereoisomerism .
- DFT calculations : Predict H/C chemical shifts and compare with experimental data to validate structural assignments .
- Cross-validation : Combine X-ray crystallography (for absolute configuration) with NOESY (for spatial proximity of protons) .
Q. What mechanistic insights can be gained from studying its reactions with boronic esters or organometallic reagents?
- Suzuki coupling : The hydroxymethyl group can be functionalized with boronic esters (e.g., tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate) to create biaryl derivatives for drug discovery .
- Grignard reactions : Reactivity at the hydroxymethyl position (e.g., nucleophilic addition) depends on steric hindrance from the bicyclic framework .
Experimental design : Monitor reaction intermediates via in situ IR or LC-MS to optimize yields and minimize side products.
Q. How does this compound compare to other azabicyclo derivatives in drug development?
- Structural analogs : Compare with 8-azabicyclo[3.2.1]octane derivatives. The larger 9-azabicyclo[3.3.1]nonane system offers enhanced binding pocket compatibility in enzyme inhibitors (e.g., protease targets) .
- Functional group impact : Hydroxymethyl vs. aminomethyl groups (e.g., tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate) alter solubility (logP) and hydrogen-bonding capacity, affecting pharmacokinetics .
Methodology : Perform SAR studies using analogs with systematic substitutions, followed by in vitro ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
